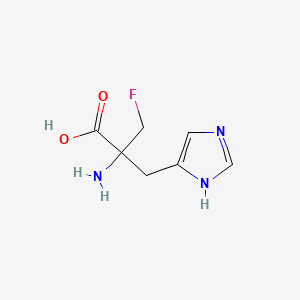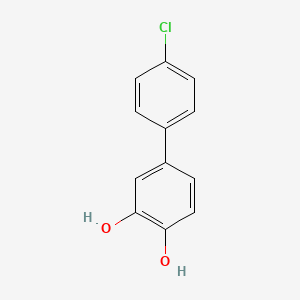
Sodium iron chlorophyllin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium iron chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound where the central magnesium ion in chlorophyll is replaced by an iron ion, and the phytol tail is removed. This modification enhances its stability and solubility, making it useful in various applications, including as a food additive, in medicine, and in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium iron chlorophyllin involves several steps:
Acidification: The saponified product is then acidified using a solution with a pH of approximately 2-3 at 65°C for 60 minutes.
Iron Replacement: The acidified chlorophyllide is treated with an iron salt solution (e.g., iron sulfate) to replace the central magnesium ion with an iron ion.
Neutralization: Finally, the product is neutralized using sodium hydroxide-ethanol solution to obtain this compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring consistent quality and purity. The process involves controlled conditions to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium iron chlorophyllin undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Reduction: It can participate in redox reactions, where it may be reduced by certain reducing agents.
Substitution: The iron ion in this compound can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as ascorbic acid can be used.
Substitution: Metal salts like copper sulfate or zinc sulfate can facilitate the substitution reactions.
Major Products:
Applications De Recherche Scientifique
Sodium iron chlorophyllin has a wide range of applications in scientific research:
Mécanisme D'action
Sodium iron chlorophyllin exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes free radicals, reducing oxidative stress and preventing cellular damage.
Carcinogen Inhibition: It forms tight molecular complexes with carcinogens, blocking their bioavailability and reducing the risk of cancer.
Enzyme Modulation: It inhibits enzymes in the cytochrome P450 family, which are involved in the activation of procarcinogens.
Comparaison Avec Des Composés Similaires
Sodium copper chlorophyllin: Similar in structure but with a copper ion instead of iron.
Sodium zinc chlorophyllin: Contains a zinc ion and is known for its antioxidant properties.
Sodium magnesium chlorophyllin: Retains the magnesium ion and is less commonly used due to lower stability.
Uniqueness: Sodium iron chlorophyllin is unique due to its specific metal ion substitution, which imparts distinct antioxidant and catalytic properties. Its ability to form stable complexes with carcinogens and its effectiveness in various biological applications make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
disodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Fe.2Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;/q;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMQNMUHVLRDRT-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeN4Na2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32627-52-4 |
Source


|
| Record name | Sodium iron chlorophyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032627524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRON(II) SODIUM CHLOROPHYLLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD83Q6D2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)
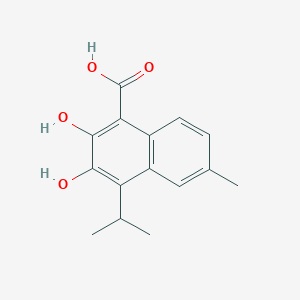

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B1211081.png)


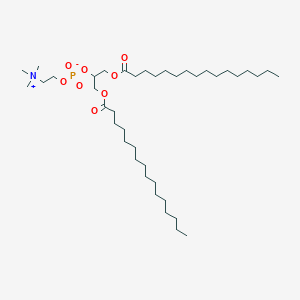
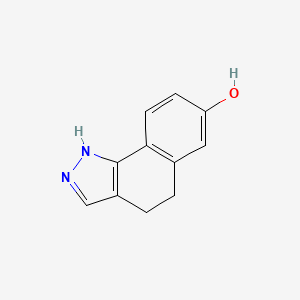

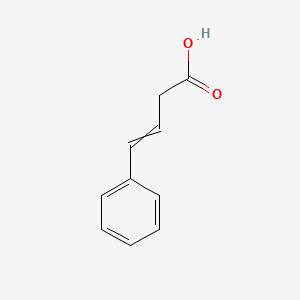
![Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1211094.png)

